Cas no 89115-91-3 (2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester)

2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester is a versatile intermediate in organic synthesis, particularly valued for its piperidine backbone and functionalized ester group. Its structural features make it useful in the development of pharmaceuticals, agrochemicals, and fine chemicals. The compound’s reactivity, particularly at the keto and ester moieties, allows for further derivatization, enabling the synthesis of complex heterocyclic systems. Its stability under standard conditions ensures ease of handling and storage. This compound is often employed in medicinal chemistry research due to its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor modulators. High purity grades are typically available for research and industrial applications.
2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester structure
89115-91-3 structure
Product Name:2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester
CAS No:89115-91-3
MF:C9H15NO3
MW:185.220302820206
CID:611662
PubChem ID:13205592
Update Time:2025-06-26

2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester
    • ethyl 2-methyl-6-oxopiperidine-2-carboxylate
    • Ethyl2-methyl-6-oxopiperidine-2-carboxylate
    • EN300-374593
    • DTXSID60527627
    • 89115-91-3
    • Inchi: 1S/C9H15NO3/c1-3-13-8(12)9(2)6-4-5-7(11)10-9/h3-6H2,1-2H3,(H,10,11)
    • InChI Key: ORNCYRNLGOEJNS-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(C)CCCC(N1)=O)=O

Computed Properties

  • Exact Mass: 185.10519334g/mol
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.4Ų

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2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester Related Literature

Additional information on 2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester

2-Piperidinecarboxylic Acid, 2-Methyl-6-Oxo-, Ethyl Ester (CAS No. 89115-91-3): A Comprehensive Overview

2-Piperidinecarboxylic acid, 2-methyl-6-oxo-, ethyl ester (commonly referred to as ethyl 2-methyl-6-oxopiperidine-2-carboxylate) is a compound with the CAS registry number 89115-91-3. This compound belongs to the broader class of piperidine derivatives, which have garnered significant attention in the fields of organic chemistry and pharmacology due to their diverse applications and biological activities. The molecule is characterized by its piperidine ring structure, which is a six-membered cyclic amine, and its substituents, including a methyl group at the 2-position and an oxo group at the 6-position, along with an ethyl ester moiety attached to the carboxylic acid group at the 2-position.

The piperidine ring serves as a versatile scaffold for various functional groups, making it a popular target for medicinal chemists. The methyl group at the 2-position introduces steric hindrance and may influence the compound's solubility and bioavailability. The oxo group at the 6-position suggests that this compound may exhibit keto-enol tautomerism, which can impact its reactivity and interactions with biological systems. The ethyl ester moiety is a common functional group in pharmaceuticals, often used to improve absorption and stability of carboxylic acids.

Recent studies have highlighted the potential of CAS No. 89115-91-3 in drug discovery efforts. For instance, researchers have explored its role as a building block for bioactive molecules, particularly in the development of antimicrobial agents and anti-inflammatory drugs. The compound's ability to modulate key enzymes involved in inflammatory pathways has been a focal point of investigation. Additionally, its structural flexibility allows for further derivatization, enabling the creation of more potent analogs with enhanced pharmacokinetic profiles.

In terms of synthesis, ethyl 2-methyl-6-oxopiperidine-2-carboxylate can be prepared through various routes, including cyclization reactions of amino acids or aldoximes. One notable method involves the condensation of an appropriate amino acid derivative with a ketone or aldehyde under acidic or basic conditions. This approach not only ensures high yields but also provides opportunities for stereochemical control, which is crucial for optimizing biological activity.

The compound's applications extend beyond pharmaceuticals. It has been utilized in the synthesis of advanced materials, such as polyamides and polyurethanes, where its cyclic structure contributes to improved mechanical properties. Furthermore, its role as an intermediate in organic synthesis has made it a valuable reagent in academic and industrial settings.

From an environmental perspective, understanding the degradation pathways of CAS No. 89115-91-3 is essential for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that microbial communities play a significant role in breaking down this compound into less complex molecules. This knowledge is critical for designing sustainable synthetic processes and minimizing environmental hazards.

In conclusion, CAS No. 89115-91-3, or ethyl 2-methyl-6-oxopiperidine-2-carboxylate, is a multifaceted compound with promising applications in drug discovery, material science, and organic synthesis. Its unique structure and functional groups make it an attractive target for further research and development. As advancements in synthetic methodologies and biological screening continue to unfold, this compound is poised to contribute significantly to various scientific disciplines.

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